Furazan-3-carboximidohydrazide, 4-amino-N2-benzylidene-
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Overview
Description
Furazan-3-carboximidohydrazide, 4-amino-N2-benzylidene- is a compound of significant interest in the field of energetic materials.
Preparation Methods
The synthesis of Furazan-3-carboximidohydrazide, 4-amino-N2-benzylidene- typically involves the reductive opening of the 1,2,4-oxadiazole ring in 4-R derivatives of (1,2,4-oxadiazol-3-yl)furazans by the action of hydrazine . This method is favored due to its efficiency and the high yield of the desired product. Industrial production methods often employ continuous-flow synthesis approaches to ensure safety and scalability .
Chemical Reactions Analysis
Furazan-3-carboximidohydrazide, 4-amino-N2-benzylidene- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, hydroxylamine hydrochloride, and sodium hydroxide .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of high-energy materials and as a precursor for other furazan derivatives . In biology and medicine, it has been studied for its potential antitumor activities and as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in cancer immunotherapy . In industry, it is valued for its role in the development of safer energetic materials .
Mechanism of Action
The mechanism of action of Furazan-3-carboximidohydrazide, 4-amino-N2-benzylidene- involves its interaction with molecular targets such as IDO1. By inhibiting IDO1, it can modulate the immune response and enhance the efficacy of cancer treatments . Additionally, its structure allows for the formation of strong hydrogen bonds, which contribute to its stability and effectiveness in desensitizing energetic compounds .
Comparison with Similar Compounds
Furazan-3-carboximidohydrazide, 4-amino-N2-benzylidene- is unique compared to other similar compounds such as 4-aminofurazan-3-carboxylic acid amidrazone and its derivatives . These compounds share similar structural features but differ in their specific applications and effectiveness. For example, 4-aminofurazan-3-carboxylic acid amidrazone is also used in desensitizing energetic materials but has different reactivity and stability profiles .
Properties
IUPAC Name |
4-amino-N'-[(E)-benzylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c11-9(8-10(12)16-17-15-8)14-13-6-7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H2,12,16)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIOOLFRZCCAL-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(C2=NON=C2N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C(/C2=NON=C2N)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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